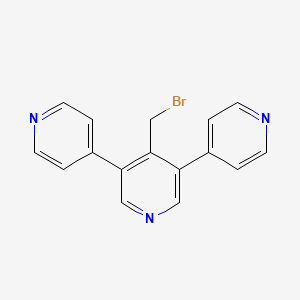
4-(bromomethyl)-3,5-dipyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 3,5-dipyridin-4-ylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The bromination process selectively introduces a bromomethyl group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and amino derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 4-methyl-3,5-dipyridin-4-ylpyridine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is investigated for its potential use in drug discovery, particularly as a precursor for pharmacologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine rings, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-3,5-dipyridin-4-ylpyridine
- 4-(Iodomethyl)-3,5-dipyridin-4-ylpyridine
- 4-(Methyl)-3,5-dipyridin-4-ylpyridine
Uniqueness
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C16H12BrN3 |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-9-14-15(12-1-5-18-6-2-12)10-20-11-16(14)13-3-7-19-8-4-13/h1-8,10-11H,9H2 |
Clave InChI |
AYASMTBVLOVWMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CN=CC(=C2CBr)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



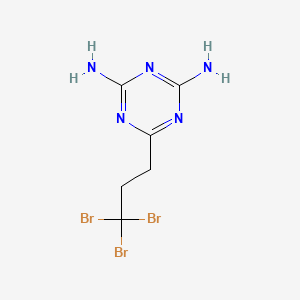
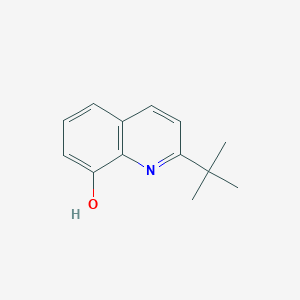
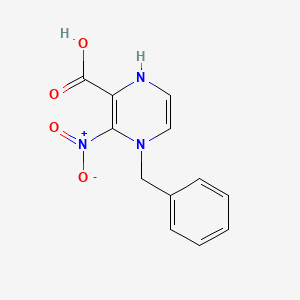
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
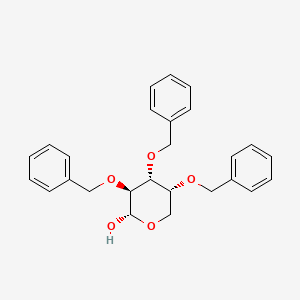


![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)
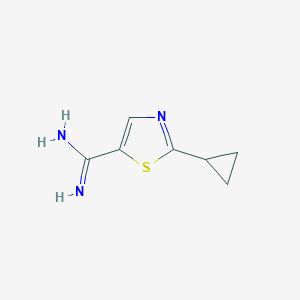
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)

